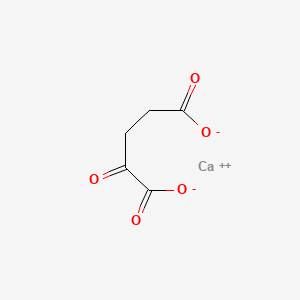
2-oxoglutarate de calcium
Vue d'ensemble
Description
A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)
Applications De Recherche Scientifique
Rôle dans les processus métaboliques
L'AKG est un métabolite essentiel dans pratiquement tous les organismes car il participe à une variété de processus biologiques . Il joue un rôle central dans le cycle de l'acide tricarboxylique (TCA), un réseau métabolique central dans la plupart des organismes . Cet acide cétonique est impliqué dans une multitude de processus métaboliques, notamment la défense anti-oxydante, la production d'énergie, le métabolisme des acides aminés, la modulation des systèmes de signalisation et la modification génétique .
Production d'énergie
L'AKG est un participant clé dans le cycle TCA, un réseau métabolique générateur d'énergie essentiel . Ce cycle est conçu pour extraire le pouvoir réducteur pendant le catabolisme de l'acétyl-CoA avec la production concomitante de nucléotides triphosphate à haute énergie .
Défense anti-oxydante
L'AKG participe aux mécanismes de défense anti-oxydante . Il aide les organismes à se protéger contre le stress oxydatif, qui peut endommager les cellules.
Complément nutritionnel
L'AKG possède une immense valeur commerciale car il est utilisé comme complément nutritionnel . Il est souvent utilisé dans les compléments de santé et alimentaires en raison de son rôle dans les processus métaboliques et la production d'énergie.
Agent thérapeutique
L'AKG est également utilisé comme agent thérapeutique . Il a été démontré que l'AKG, grâce à une production accrue de proline et d'hydroxyproline,
Mécanisme D'action
Target of Action
Calcium 2-oxoglutarate, also known as α-ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of AKG . Additionally, it acts as a reversible inhibitor of tyrosinase .
Mode of Action
Calcium 2-oxoglutarate interacts with its targets by participating in their enzymatic reactions. For instance, in the tricarboxylic acid (TCA) cycle, it is involved in the oxidative decarboxylation of 2-oxoglutarate, transferring a succinyl group to coenzyme A and producing reducing equivalents for the electron transport system .
Biochemical Pathways
Calcium 2-oxoglutarate plays a central role in the TCA cycle, a pivotal energy-generating metabolic network . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It is also involved in nitrogen and ammonia balance .
Pharmacokinetics
It is known to be an intermediate in the production of atp or gtp in the krebs cycle . This suggests that it is metabolized in the body’s cells where it participates in energy production.
Result of Action
The action of Calcium 2-oxoglutarate results in a variety of biological effects. It contributes to energy production, anti-oxidative defense, and signaling modules . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions . Furthermore, it has been found to inhibit the enzyme tyrosinase .
Action Environment
The action of Calcium 2-oxoglutarate can be influenced by various environmental factors. For instance, the efficacy of microbial systems in generating this compound can be affected by factors such as genetic manipulation, abiotic stress, and nutrient supplementation . .
Safety and Hazards
Orientations Futures
Research on Calcium 2-oxoglutarate is ongoing, with studies investigating its role in various biological processes and potential applications. For example, one study found that 2-oxoglutarate can be transformed into α-ketoglutarate by cytosolic aspartate aminotransferase, which is then transported into mitochondria via the mitochondrial 2-oxoglutarate/malate carrier protein .
Analyse Biochimique
Biochemical Properties
Calcium 2-oxoglutarate is an intermediate in the production of ATP or GTP in the Krebs cycle . It acts as the major carbon skeleton for nitrogen-assimilatory reactions and is a reversible inhibitor of tyrosinase with an IC50 of 15 mM . The compound interacts with several enzymes, including isocitrate dehydrogenase, glutamate dehydrogenase, and succinate semialdehyde dehydrogenase, which are involved in its synthesis and metabolism . These interactions are essential for maintaining cellular energy balance and metabolic flux.
Cellular Effects
Calcium 2-oxoglutarate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce ammonia levels in the lung and provide general ammonia detoxification . Additionally, it plays a protective role against lipid peroxidation and has neuroprotective effects against cyanide poisoning . These effects highlight the compound’s importance in maintaining cellular health and function.
Molecular Mechanism
At the molecular level, Calcium 2-oxoglutarate exerts its effects through several mechanisms. It acts as a precursor for the synthesis of amino acids and nucleotides, which are vital for cellular growth and repair . The compound also inhibits tyrosinase, an enzyme involved in melanin synthesis, thereby affecting pigmentation processes . Furthermore, it modulates gene expression and enzyme activity, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium 2-oxoglutarate can change over time. The compound is relatively stable when stored at 4°C, away from moisture and light . Its stability can be affected by factors such as pH and temperature. Long-term studies have shown that Calcium 2-oxoglutarate can have sustained effects on cellular function, including prolonged ammonia detoxification and neuroprotection .
Dosage Effects in Animal Models
The effects of Calcium 2-oxoglutarate vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic functions and provide protective effects against oxidative stress . At higher doses, it may exhibit toxic effects, including disruptions in metabolic pathways and potential cellular damage . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Calcium 2-oxoglutarate is involved in several metabolic pathways, including the Krebs cycle and nitrogen assimilation . It interacts with enzymes such as isocitrate dehydrogenase and glutamate dehydrogenase, which facilitate its conversion to other metabolites . These interactions are crucial for maintaining metabolic homeostasis and supporting cellular energy production.
Transport and Distribution
Within cells and tissues, Calcium 2-oxoglutarate is transported and distributed through specific transporters and binding proteins . These mechanisms ensure its proper localization and accumulation, allowing it to exert its biochemical effects effectively. The compound’s distribution is essential for its role in cellular metabolism and detoxification processes.
Subcellular Localization
Calcium 2-oxoglutarate is localized in various subcellular compartments, including the mitochondria, where it participates in the Krebs cycle . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is critical for its involvement in energy production and metabolic regulation.
Propriétés
IUPAC Name |
calcium;2-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADYPAWUSNPKJF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992299 | |
| Record name | Calcium 2-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71686-01-6 | |
| Record name | Calcium oxoglurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071686016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium 2-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PE00B13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is calcium 2-oxoglutarate used in the extraction of α-ketoglutaric acid from fermentation liquor?
A1: Calcium 2-oxoglutarate is employed as an intermediary step in a specific extraction method for α-ketoglutaric acid from fermentation liquor []. This method leverages the low solubility of calcium 2-oxoglutarate in solution. Adding calcium hydroxide (Ca(OH)₂) to the liquor results in the precipitation of calcium 2-oxoglutarate, effectively separating it from other components in the mixture. Subsequent treatment with sulfuric acid (H₂SO₄) then converts the calcium 2-oxoglutarate back into α-ketoglutaric acid while producing calcium sulfate (CaSO₄) as a readily removable byproduct []. This approach addresses the challenge of separating α-ketoglutaric acid from byproducts like pyruvic acid, leading to a more efficient extraction process with reduced waste [].
Q2: Are there any advantages to using this method compared to other α-ketoglutaric acid extraction techniques?
A2: While the research primarily focuses on a specific extraction method utilizing calcium 2-oxoglutarate, it highlights several advantages compared to conventional techniques. Firstly, this method effectively separates α-ketoglutaric acid from pyruvic acid, a common byproduct that proves difficult to remove using traditional methods []. This improved separation contributes to a higher purity of the final α-ketoglutaric acid product. Secondly, by reducing byproduct contamination, this method minimizes waste generation, offering a more environmentally friendly approach to α-ketoglutaric acid extraction []. Further research comparing the efficiency, cost-effectiveness, and environmental impact of this method against other established techniques would be valuable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


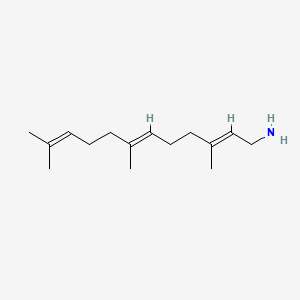
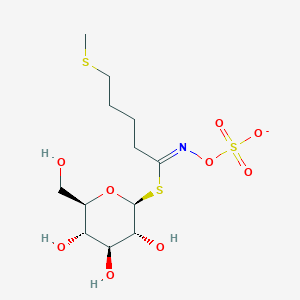
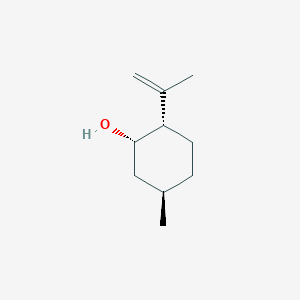
![(17S,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol](/img/structure/B1231799.png)
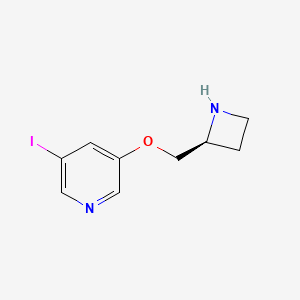
![Methyl 2-[(1S,3S,5S,7S,8S,12S,13S)-5-acetyloxy-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1231802.png)

![3-[2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethyl]-1,1-bis(phenylmethyl)urea](/img/structure/B1231808.png)
![8-Hydroxy-2-(1'-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione](/img/structure/B1231809.png)

![3-propoxy-9H-pyrido[3,4-b]indole](/img/structure/B1231812.png)
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]phenyl]thiadiazole-4-carboxamide](/img/structure/B1231813.png)
![17-(1,5-Dimethyl-hex-4-enyl)-4,4,13,14-tetramethyl-tetradecahydro-cyclopropa[9,10]cyclopenta[a]phenanthren-3-ol](/img/structure/B1231814.png)

